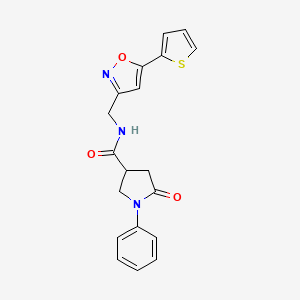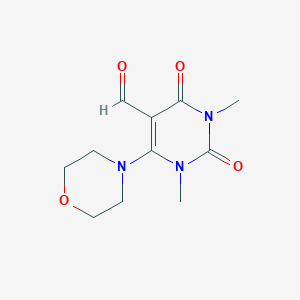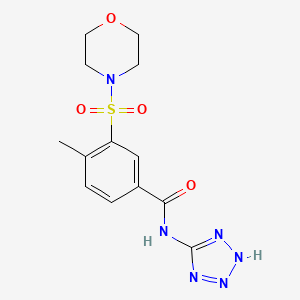
N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(2-pyrimidinylsulfanyl)acetamide, commonly known as FPYSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
科学的研究の応用
FPYSA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FPYSA has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. Additionally, FPYSA has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of FPYSA involves the inhibition of the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDAC inhibition leads to the accumulation of acetylated histones, which leads to changes in gene expression that can result in cell cycle arrest and apoptosis. Additionally, FPYSA has been found to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded proteins, which can lead to cell death.
Biochemical and Physiological Effects:
FPYSA has been found to exhibit potent anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, it has been found to inhibit the activity of the proteasome, which can lead to the accumulation of misfolded proteins and cell death. FPYSA has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential anti-inflammatory agent. However, further studies are needed to understand the full extent of the biochemical and physiological effects of FPYSA.
実験室実験の利点と制限
One of the advantages of using FPYSA in laboratory experiments is its potent anticancer activity, which makes it a potential candidate for the development of anticancer drugs. Additionally, its ability to inhibit the activity of HDACs and the proteasome makes it a potential candidate for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. However, one of the limitations of using FPYSA in laboratory experiments is its potential toxicity, which requires further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of FPYSA, including the development of more efficient synthesis methods, the identification of its molecular targets, and the determination of its safety and efficacy in vivo. Additionally, further studies are needed to understand the full extent of its anticancer activity and its potential applications in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, the development of FPYSA derivatives with improved potency and selectivity could lead to the development of more effective drugs for the treatment of various diseases.
合成法
FPYSA can be synthesized using various methods, but the most common method involves the reaction between 4-fluoroaniline and 2-pyrimidinethiol in the presence of acetic anhydride. The reaction produces FPYSA as a white crystalline solid with a high yield. Other methods of synthesis include the reaction between 4-fluoroacetophenone and 2-pyrimidinethiol in the presence of sodium hydride or the reaction between 4-fluoroaniline and 2-chloro-N-(2-pyrimidinyl)acetamide in the presence of sodium hydride.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQNWGIDCTXENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide](/img/structure/B2567514.png)

![1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2567517.png)
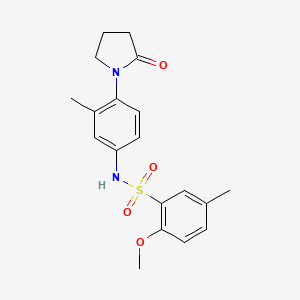
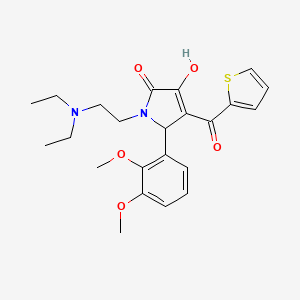
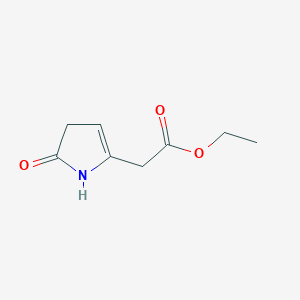

![2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2567527.png)
